molecular formula C22H25NO2 B1242379 L-655,238

L-655,238

Cat. No.: B1242379
M. Wt: 335.4 g/mol
InChI Key: KTCZJNUHEQKQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-655,238 is a pharmacologically versatile compound studied across multiple therapeutic contexts, though its primary mechanisms of action are debated in the literature. Key findings from diverse sources include:

  • FLAP Inhibition: this compound acts as a 5-lipoxygenase-activating protein (FLAP) inhibitor, suppressing the synthesis of pro-inflammatory mediators like 5(S)-HETE and leukotrienes. It inhibits 12(S)-HETE production in thrombin-stimulated human platelets (IC₅₀ = 171.5 ± 31.8 nM) without affecting cytosolic 12-lipoxygenase activity .
  • CysLT1 Receptor Antagonism: A single source identifies this compound as a CysLT1 receptor antagonist, modulating leukotriene signaling via hydrophobic and electrostatic interactions .

Discrepancies in nomenclature (e.g., "L-655" vs. "this compound") and mechanistic roles highlight the need for caution when interpreting studies. This article focuses on its well-characterized roles as a FLAP inhibitor and DP1 antagonist.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[4-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol

InChI

InChI=1S/C22H25NO2/c1-2-3-4-9-22(24)18-11-14-20(15-12-18)25-16-19-13-10-17-7-5-6-8-21(17)23-19/h5-8,10-15,22,24H,2-4,9,16H2,1H3

InChI Key

KTCZJNUHEQKQHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)O

Synonyms

alpha-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol
L 655,238
L 655238
L-655238

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-655,238 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the benzenemethanol moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-655,238 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

L-655,238 has a wide range of scientific research applications:

Mechanism of Action

L-655,238 exerts its effects by inhibiting the activity of FLAP, a protein involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby alleviating inflammation. The molecular targets and pathways involved include the 5-lipoxygenase pathway and the downstream signaling cascades associated with leukotriene production .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • FLAP Inhibition : this compound’s dual suppression of 12(S)-HETE and 5(S)-HETE makes it a candidate for antiplatelet therapies, particularly in thrombosis .
  • Contradictions : Discrepancies in mechanistic roles (FLAP vs. DP1/CysLT1) may arise from study-specific contexts or compound variants.

Notes

  • Nomenclature: "L-655" in DP1 studies may refer to this compound, but abbreviated naming complicates cross-study comparisons.
  • α5-GABAA Receptor Ligands : Evidence for L-655,708 (a distinct α5-GABAA inverse agonist) is excluded here .
  • Clinical Gaps : While this compound shows preclinical promise, its therapeutic window and safety in humans remain unvalidated.

Tables

Table 1 : FLAP Inhibitor Comparison

Parameter This compound MK-886 OPC-29030
IC₅₀ (12(S)-HETE) 171.5 nM N/A N/A
5-Lipoxygenase Inhibits via FLAP Inhibits via FLAP No effect
Platelet Effects Yes Limited Yes

Table 2 : DP1 Antagonist Selectivity

Compound DP1 IC₅₀ TP IC₅₀ Selectivity Ratio
L-655 2.51 nM 19.4 µM ~7,730x
MK-0524 1.3 nM 130 nM ~100x

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